molecular formula C10H12FNO B2702148 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1046816-59-4

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2702148
CAS No.: 1046816-59-4
M. Wt: 181.21
InChI Key: OZRCKTSWTVIWPT-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a fluorinated tetrahydroisoquinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block, particularly for constructing high-affinity and selective ligands for the sigma-2 receptor (σ2) . The tetrahydroisoquinoline scaffold is a privileged structure in pharmacology, present in a wide array of bioactive compounds and drugs . Modifications at the 6- and 7-positions of the tetrahydroisoquinoline core, such as with methoxy and fluoro substituents, are known to be critical for optimizing binding affinity and selectivity for the sigma-2 receptor . Sigma-2 receptor ligands are extensively investigated for their potential in oncology, both as diagnostic tools for imaging proliferating tumors and as therapeutic agents that can inhibit cancer cell proliferation and trigger apoptosis . Researchers value this compound for developing novel probes and candidates for cancer research and neuropharmacology. This product is offered for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions. The molecular formula is C10H12FNO and the molecular weight is 181.21 g/mol for the freebase . The canonical SMILES string for this compound is COC1=CC2=C(CNCC2)C=C1F . The hydrochloride salt is also available (CAS 1432681-10-1) with a molecular weight of 217.67 g/mol and a typical purity of 97% . Please refer to the specific Certificate of Analysis for the lot you purchase and consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRCKTSWTVIWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline and fluorinating agents.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity is influenced by its substituents and heterocyclic framework:

  • Nucleophilic substitution : The presence of halogen atoms (fluorine and methoxy groups) makes the molecule susceptible to nucleophilic attack, particularly at positions adjacent to electron-withdrawing groups.

  • Oxidation reactions : The tetrahydroisoquinoline core can undergo oxidation to form isoquinoline derivatives, though specific conditions for this compound are not detailed in available sources.

  • Electrophilic interactions : The methoxy group (-OCH₃) may participate in electrophilic reactions due to its electron-donating nature, potentially altering the compound’s reactivity profile.

Structural Influences on Reactivity

The substituents at positions 6 (methoxy) and 7 (fluorine) significantly impact the compound’s reactivity:

  • Methoxy group (-OCH₃) : Enhances electron density at the 6-position, influencing nucleophilic and electrophilic interactions.

  • Fluorine atom (-F) : Acts as an electron-withdrawing group at the 7-position, increasing reactivity toward nucleophilic substitution and stabilizing intermediates.

  • Bicyclic framework : The tetrahydroisoquinoline core provides rigidity and steric effects, directing reactivity to specific sites.

Analytical Data

Structural information and predicted collision cross sections (CCS) from PubChemLite provide insights into the compound’s physical properties:

Property Value
Molecular Formula C₁₀H₁₂FNO
SMILES COC1=C(C=C2CNCCC2=C1)F
InChI InChI=1S/C10H12FNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3
Predicted CCS 137.9–150.3 Ų (varies by adduct)

Scientific Research Applications

Antitumor Activity

One of the most significant applications of 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is in cancer research. The compound has demonstrated promising antitumor properties , primarily through mechanisms involving:

  • Inhibition of Tubulin Polymerization : Research indicates that this compound disrupts microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells.
  • Cytotoxicity Studies : In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have GI50 values as low as 1.5 nM against resistant tumor cell lines.
  • P-Glycoprotein Inhibition : Some studies suggest that derivatives of this compound can inhibit P-glycoprotein (P-gp), enhancing drug efficacy by preventing drug efflux in multidrug-resistant cancer cells.

Antimicrobial Properties

This compound also exhibits significant antimicrobial activity . Its structural characteristics enhance its interaction with biological targets:

  • Mechanism of Action : The presence of the fluorine atom increases lipophilicity and metabolic stability, allowing effective binding to proteins and enzymes involved in critical biological processes.
  • Comparative Efficacy : In studies comparing various tetrahydroisoquinoline derivatives, this compound has shown superior antimicrobial effects against certain pathogens compared to related compounds.

Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundFluorine at position 7; methoxy group at position 6Antitumor activity; antimicrobial properties
6-MethoxyquinolineLacks fluorine; contains methoxy groupAntimicrobial
7-Chloro-6-methoxy-1,2,3,4-tetrahydroquinolineChlorine instead of fluorineAntitumor
7-FluoroquinoloneContains a quinolone structureBroad-spectrum antibiotic activity

In Vivo Studies

Several studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Tumor Growth Inhibition : In a nude mouse model with MCF7 xenografts, this compound demonstrated significant tumor growth inhibition (51%) at a dose of 4 mg/kg without noticeable toxicity.
  • Autoimmune Disease Modulation : Research indicates that tetrahydroisoquinoline derivatives can modulate Th17 cell responses in mouse models of rheumatoid arthritis. The results showed a significant reduction in disease severity when administered at optimized doses.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Modulate Receptors: It interacts with receptors in the central nervous system, potentially affecting neurotransmission.

    Influence Gene Expression: The compound may alter the expression of genes related to cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents Melting Point (°C) Key Biological Activity Reference
7-F-6-MeO-THIQ 7-F, 6-OMe Not reported Inferred neuroprotection
7-OH-6-OMe-THIQ (HMTIQ) 7-OH, 6-OMe Not reported Anti-inflammatory, neuroprotective
6-OH-7-OMe-THIQ (17ab) 6-OH, 7-OMe 150–151 Steroidomimetic activity
6-Propoxy-7-OMe-THIQ (17a) 6-OPr, 7-OMe Not reported Selective receptor antagonism

Structural Analogues and Similarity

lists structurally similar compounds, such as 6-methoxy-THIQ (Similarity: 0.96) and 6,7-dimethoxy-THIQ (Similarity: 0.98), which share core features with 7-F-6-MeO-THIQ but lack fluorine. These analogs are associated with varied applications, including receptor modulation and enzyme inhibition .

Biological Activity

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12FN
  • CAS Number : 1046816-59-4

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the fluorine and methoxy groups enhances its lipophilicity and binding affinity to specific receptors. This compound has been investigated for its potential as an inhibitor of various enzymes and receptors involved in disease pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as:

  • HCT116 : IC50 = 25.3 ± 4.6 nM
  • HL60 : IC50 = 8.3 nM

These findings suggest that the compound may interfere with critical signaling pathways in cancer cells, potentially leading to apoptosis.

Neuroprotective Effects

The compound has also shown promise in neuroprotective applications. Studies have indicated that it can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress.

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. This includes effective inhibition of bacterial growth and potential applications in treating infections.

Study 1: Anticancer Efficacy

A study conducted by Liu et al. (2020) evaluated the efficacy of this compound against multiple cancer cell lines. The results showed a dose-dependent inhibition of cell growth with significant selectivity towards malignant cells compared to normal cells.

Cell LineIC50 (nM)
HCT11625.3 ± 4.6
HL608.3

Study 2: Neuroprotective Mechanism

In a neuroprotection study by Zhang et al. (2021), the compound was tested for its ability to prevent neuronal cell death induced by oxidative stress. The results indicated that it significantly reduced apoptosis markers and improved cell viability.

Q & A

Q. What are the key synthetic routes for preparing 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of fluorinated and methoxy-substituted precursors. For example, fluorination at the 7-position may employ deoxyfluorination agents (e.g., DAST or Deoxo-Fluor) after cyclization of catechol amines, as demonstrated in regiocomplementary approaches . Methoxy group introduction often involves nucleophilic substitution using methoxide or Mitsunobu conditions. Critical parameters include temperature (e.g., reflux in toluene or THF), catalyst choice (e.g., Pd/C for hydrogenation), and stoichiometry of fluorinating agents. Yields typically range from 50–70%, with impurities managed via column chromatography .

Q. How can NMR and mass spectrometry be optimized for structural characterization of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The fluorine atom at C7 causes splitting patterns in adjacent protons (e.g., C6 methoxy group). Compare with analogs like 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline (δ 3.85 ppm for OCH₃, δ 6.5–7.2 ppm for aromatic protons) .
  • Mass Spec : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 210.09 (C₁₀H₁₁FNO). Fragmentation patterns include loss of CH₃O (31 Da) and HF (20 Da) .

Q. What are the common impurities in synthesized batches, and how are they resolved?

  • Methodological Answer : Impurities often arise from incomplete fluorination or methoxy group side reactions. For example, 6-methoxy-7-hydroxy analogs may form if fluorination is incomplete. Purity is enhanced via:
  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50).
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product .

Advanced Research Questions

Q. How does the regioselectivity of fluorination impact biological activity, and what strategies mitigate positional isomer formation?

  • Methodological Answer : Regioselectivity is critical for target engagement. Fluorine at C7 (vs. C6) enhances electron-withdrawing effects, altering π-stacking in receptor binding. To minimize isomers:
  • Directing Groups : Use protecting groups (e.g., Boc) on the nitrogen to steer fluorination to C6.
  • Catalytic Systems : Pd-mediated C–H activation or Lewis acids (e.g., BF₃·OEt₂) improve selectivity .
  • Validation : Compare activity of 6-fluoro vs. 7-fluoro analogs in enzyme inhibition assays .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to assess free fraction .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) affect solubility and blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • LogP Analysis : Replace methoxy with ethoxy increases lipophilicity (LogP +0.5), potentially enhancing BBB permeability but reducing aqueous solubility.
  • Computational Modeling : Use tools like Schrödinger’s QikProp to predict BBB score (optimal range: −3.0 to −1.0).
  • In Vivo Validation : Administer radiolabeled analogs to rodents and measure brain/plasma ratios .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields (50–90%): How to troubleshoot?

  • Methodological Answer : Variability often stems from:
  • Moisture Sensitivity : Fluorination reagents like DAST require anhydrous conditions. Use molecular sieves or strict argon atmospheres.
  • Catalyst Aging : Pd/C may lose activity; pre-activate via H₂ purging.
  • Analytical Methods : Validate yields via qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Biological Activity and Mechanism

Q. What molecular targets are hypothesized for this compound, and how are binding assays designed?

  • Methodological Answer : Targets may include monoamine transporters (e.g., SERT, NET) or kinases (e.g., CDK5). Assay design:
  • Radioligand Displacement : Use [³H]paroxetine for SERT binding (IC₅₀ determination).
  • Kinase Profiling : Screen against a panel of 50 kinases at 1 µM; follow up with Kd measurements via ITC .

Advanced Analytical Techniques

Q. How is X-ray crystallography utilized to resolve stereochemical uncertainties in derivatives?

  • Methodological Answer :
  • Co-Crystallization : Soak crystals with heavy atoms (e.g., PtCl₄) for phasing.
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.5 Å) structures.
  • Refinement : Software like PHENIX validates bond lengths/angles and electron density maps .

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